Ethyl 2-isocyano-4-methylpentanoate
Overview
Description
Ethyl 2-isocyano-4-methylpentanoate is an organic compound with the molecular formula C9H15NO2. It is a derivative of isocyanides, which are known for their unique reactivity in organic chemistry. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Ethyl 2-isocyano-4-methylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-amino-4-methylpentanoate with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyanide using a base such as triethylamine . Industrial production methods often involve similar steps but are scaled up to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Ethyl 2-isocyano-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 2-isocyano-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Researchers use it to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-isocyano-4-methylpentanoate involves its reactivity as an isocyanide. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and processes, making the compound useful in biochemical and pharmacological studies .
Comparison with Similar Compounds
Ethyl 2-isocyano-4-methylpentanoate can be compared with other isocyanides such as:
Methyl isocyanide: A simpler isocyanide with similar reactivity but different physical properties.
Phenyl isocyanide: An aromatic isocyanide with distinct reactivity due to the presence of the phenyl group.
Cyclohexyl isocyanide: A cyclic isocyanide with unique steric and electronic properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other isocyanides.
Properties
IUPAC Name |
ethyl 2-isocyano-4-methylpentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJREGZYNZVSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294328 | |
Record name | Ethyl 2-isocyano-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-29-3 | |
Record name | Ethyl 2-isocyano-4-methylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33140-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-isocyano-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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